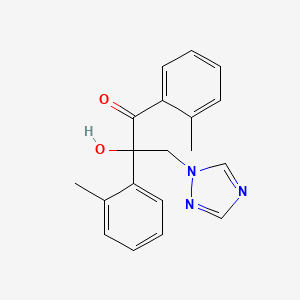

1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound would exhibit distinct signals corresponding to its unique proton environments:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (2-methylphenyl) | 6.8–7.5 | Multiplet | 8H |

| Triazole ring protons | 7.9–8.3 | Singlet | 2H |

| Hydroxyl proton (-OH) | 4.5–5.0 | Broad | 1H |

| Methine proton (C-2) | 4.2–4.6 | Quartet | 1H |

| Methyl groups (-CH₃) | 2.3–2.5 | Singlet | 6H |

Carbon nuclear magnetic resonance (¹³C NMR) would reveal peaks for the ketone carbonyl (≈205 ppm), aromatic carbons (125–145 ppm), and triazole carbons (145–155 ppm) .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak at m/z ≈ 377 (C₂₃H₂₃N₃O₂). Key fragments include:

- Loss of the triazole group (-C₂H₂N₃, m/z ≈ 290).

- Cleavage of the propanone backbone (m/z ≈ 165 and 212).

- Methyl group elimination (-CH₃, m/z ≈ 362) .

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Molecular Geometry

Density functional theory calculations at the B3LYP/6-311+G(d,p) level predict a nonplanar geometry due to steric hindrance between the 2-methylphenyl groups. The dihedral angle between the two aromatic rings is ≈85°, while the triazole ring adopts a nearly perpendicular orientation relative to the propanone backbone .

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) is localized on the triazole ring and hydroxyl group, indicating nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group, suggesting electrophilic susceptibility. The HOMO-LUMO gap (≈4.2 eV) aligns with compounds exhibiting moderate electronic stability .

Properties

CAS No. |

107658-69-5 |

|---|---|

Molecular Formula |

C19H19N3O2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-hydroxy-1,2-bis(2-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |

InChI |

InChI=1S/C19H19N3O2/c1-14-7-3-5-9-16(14)18(23)19(24,11-22-13-20-12-21-22)17-10-6-4-8-15(17)2/h3-10,12-13,24H,11H2,1-2H3 |

InChI Key |

PIKNGUXIZKFPKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3C)O |

Origin of Product |

United States |

Biological Activity

1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- (CAS No. 107658-69-5) is a compound with a molecular formula of C19H19N3O2 and a molecular weight of 321.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in different applications, and relevant case studies.

The compound's structure includes a triazole ring which is known for its diverse biological activities. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 107658-69-5 |

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |

| InChI Key | PIKNGUXIZKFPKE-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1-Propanone, particularly those with triazole rings, showed activity against various bacterial strains including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings can enhance cytotoxicity. In particular, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased activity against various cancer cell lines .

The biological activity of 1-Propanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Properties : Some research indicates that these compounds possess antioxidant properties that may contribute to their protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives similar to 1-Propanone, researchers found that specific modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of structural features in determining the potency of these compounds .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that certain analogs of 1-Propanone exhibited IC50 values significantly lower than established chemotherapeutic agents like doxorubicin. These findings underscore the potential for developing new anticancer therapies based on this compound .

Comparison with Similar Compounds

Key Compounds for Comparison

Analysis

Structural Variations and Bioactivity The target compound shares a propanone-triazole scaffold with 1-Propanone, 1-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)- , but the latter’s nitro group likely increases polarity, reducing membrane permeability compared to the target’s lipophilic bis(2-methylphenyl) groups . Bitertanol incorporates a biphenylyloxy group and dimethyl substituents, which enhance stability and persistence in agricultural settings. The target’s hydroxyl group may confer hydrogen-bonding capacity, improving target enzyme interactions. Triazofenamide includes a carboxamide group, which enhances solubility but may reduce antifungal potency compared to triazoles lacking hydrophilic substituents.

Antifungal Efficacy The imidazolylindol-propanol in demonstrated exceptional activity against Candida albicans (MIC: 0.001 μg/mL) . Standardized NCCLS protocols () could validate this hypothesis .

Pesticidal Applications

- Triazole derivatives like penconazole and fenpropidin () are widely used as fungicides. The target’s bis(2-methylphenyl) groups may mimic the hydrophobic substituents in these compounds, enabling broad-spectrum activity against plant pathogens .

Preparation Methods

Synthesis of 3-Hydroxypropan-1-one Intermediate

A key step is the preparation of the 1,3-bis(substituted phenyl)-3-hydroxypropan-1-one intermediate, which forms the backbone of the target compound.

- Reactants: Aromatic ketone compound (e.g., 2-methylacetophenone derivatives) and substituted acetophenone.

- Reaction Conditions: Conducted in the presence of a base (e.g., potassium hydroxide) in water or low-polarity solvents such as toluene.

- Mechanism: Base-catalyzed aldol-type condensation followed by equilibrium shifting to favor the hydroxypropanone product, often facilitated by slurry formation.

- Advantages: Use of water or toluene as solvents is industrially favorable due to ease of recovery and environmental considerations.

- Outcome: High yield and selectivity of the hydroxypropanone intermediate, which is crucial for subsequent functionalization.

This method is supported by patent literature describing the production of 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one compounds useful as intermediates for pharmaceuticals and agrochemicals.

Condensation and Cyclization for Final Compound Assembly

- Condensation: The hydroxypropanone intermediate bearing bis(2-methylphenyl) groups undergoes condensation with triazole-containing reagents.

- Cyclization: Formation of the triazole ring may occur concomitantly or in a subsequent step, often under acidic or basic catalysis.

- Solvent Choice: Water, toluene, or acetonitrile are preferred for balancing solubility and reaction efficiency.

- Catalysts and Bases: Selection of appropriate bases (e.g., KOH, DBU) and surfactants can optimize yield and selectivity.

- Industrial Relevance: The methods are scalable and environmentally considerate, suitable for pharmaceutical intermediate production.

Comparative Data Table of Preparation Parameters

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Hydroxypropanone formation | Aromatic ketone + substituted acetophenone | Water or toluene | KOH or other base | Room temp to reflux | Several hours | 80-95 | Slurry formation shifts equilibrium |

| 2. Triazole ring formation | Hydroxypropanone + azide or hydrazine derivative | Acetonitrile, diethyl ether | DBU, KOH, tetrabutylammonium bromide | 25-50 °C | 4-16 hours | 70-95 | Phase-transfer catalysis improves yield |

| 3. Final condensation/cyclization | Hydroxypropanone intermediate + triazole reagent | Water, toluene, or MeCN | Base or acid catalyst | Mild heating | Variable | 75-90 | Optimized by surfactant and dehydration agents |

Research Findings and Optimization Notes

- The use of water or low-polarity solvents like toluene is advantageous for industrial scalability and environmental safety.

- Base selection critically influences the reaction pathway and product distribution; strong bases like KOH favor aldol condensation, while organic bases like DBU facilitate cycloaddition.

- Phase-transfer catalysts significantly enhance the efficiency of triazole ring formation by improving reactant solubility and contact.

- Reaction temperature and time must be optimized to balance conversion and minimize side reactions.

- Purification typically involves acid-base workup and chromatographic techniques to isolate the pure compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.